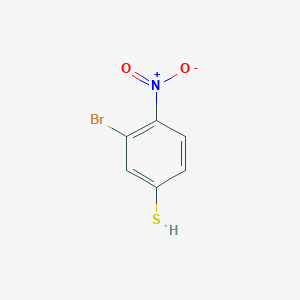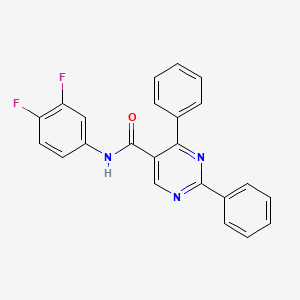![molecular formula C20H22ClN5O4 B2609578 ethyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 876900-90-2](/img/structure/B2609578.png)
ethyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines are found in many biological molecules, such as DNA, RNA, and ATP . The presence of the chlorophenyl group suggests that this compound may have unique properties compared to other purine derivatives.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The purine ring system is planar and aromatic, which could contribute to the stability of the compound. The chlorophenyl group is also aromatic and could participate in π-π stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the purine ring and the chlorophenyl group. The purine ring is aromatic and relatively stable, but it can participate in electrophilic aromatic substitution reactions . The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the purine and chlorophenyl groups suggests that it might have significant aromatic character, which could influence its solubility, melting point, and other physical properties .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives, including compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, exhibited significant antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug doxorubicin (Hafez, Al-Hussain, & El-Gazzar, 2016).
Synthesis and Transformations
- Research on ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, prepared from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate, revealed various transformations leading to fused pyrimidinones, quinolizinones, and pyranones (Bevk et al., 2001).
Intermediate for Peptidic Nucleic Acid Synthesis
- The title compound, an intermediate in the synthesis of peptidic nucleic acids (PNAs) containing purine nucleobases, demonstrated unique structural characteristics (Chan et al., 1995).
Dynamic NMR Spectroscopy
- A study involving vinylphosphonium salt-mediated synthesis of 7-oxo-7H-pyrido[1,2,3-cd]perimidine derivatives included ethyl 1H-perimidine-2-carboxylate. It provided insights into prototropic tautomerism and conformational racemization (Yavari et al., 2002).
Antimicrobial Agents
- Pyridines, pyrimidinones, oxazinones, and their derivatives, synthesized as antimicrobial agents using citrazinic acid, demonstrated notable antibacterial and antifungal activities (Hossan et al., 2012).
Anti-5-Lipoxygenase Agents
- Novel series of pyrazolopyrimidines derivatives showed potential as anticancer and anti-5-lipoxygenase agents, offering insights into structure-activity relationships (Rahmouni et al., 2016).
Ultrasonic-Assisted Synthesis
- The tri-component reaction of ethyl acetoacetate, aldehydes, and thiourea, catalyzed by modified montmorillonite nanostructure, resulted in ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives (Darehkordi & Ghazi, 2015).
Anti-HIV-1 Activity
- Derivatives of pyrimidin-4(3H)-one containing various substituents showed virus-inhibiting properties against type 1 human immunodeficiency virus in vitro (Novikov et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O4/c1-4-30-15(27)11-26-18(28)16-17(23(3)20(26)29)22-19-24(9-12(2)10-25(16)19)14-7-5-6-13(21)8-14/h5-8,12H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFGVZSBFOZMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC=C4)Cl)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

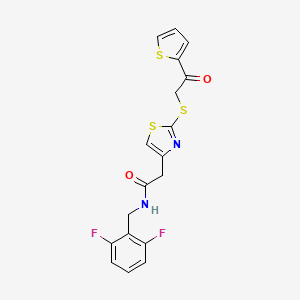
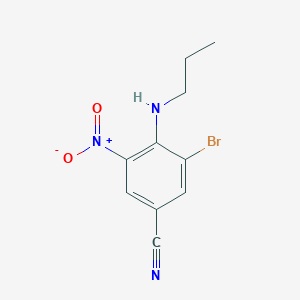
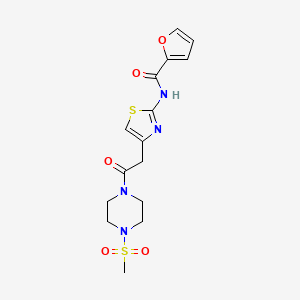
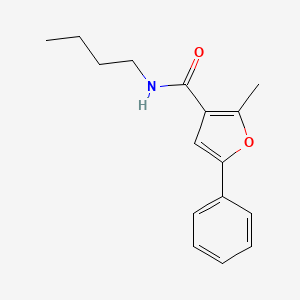
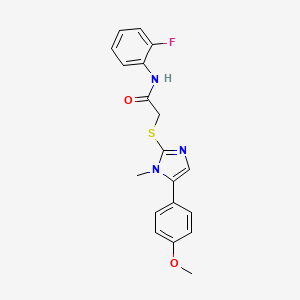
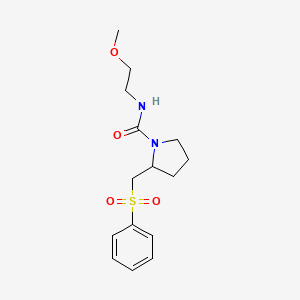
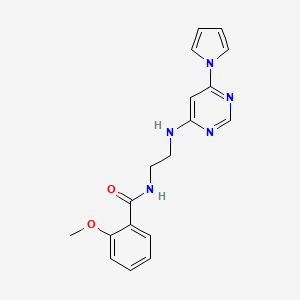
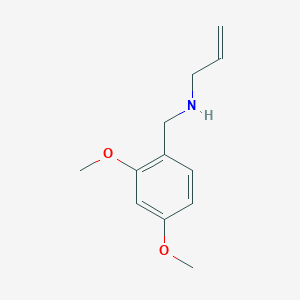

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2609509.png)

![(5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2609514.png)
